molecular formula C23H19N3O5S B11366718 Ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11366718
M. Wt: 449.5 g/mol
InChI Key: VWKSPAXVLADUNC-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features multiple functional groups, including benzofuran, oxazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions to form the final product.

    Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent.

    Oxazole Intermediate Synthesis: The oxazole ring is typically formed via the cyclization of an α-haloketone with an amide.

    Coupling Reaction: The benzofuran and oxazole intermediates are then coupled with a benzothiazole derivative under conditions such as reflux in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE
  • BENZOXAZOLE DERIVATIVES
  • BENZOTHIAZOLE DERIVATIVES

Uniqueness

ETHYL 2-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of benzofuran, oxazole, and benzothiazole moieties, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C23H19N3O5S/c1-3-29-22(28)14-4-6-16-20(10-14)32-23(24-16)25-21(27)17-11-19(31-26-17)13-5-7-18-15(9-13)8-12(2)30-18/h4-7,9-12H,3,8H2,1-2H3,(H,24,25,27)

InChI Key

VWKSPAXVLADUNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OC(C5)C

Origin of Product

United States

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